1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

Oncology HER2-positive gastric cancer Transcriptional inhibition

This substituted dihydropyrazolone, featuring a unique 5-chlorofuran and furan pattern, is a critical tool for research. Its specific substitution pattern makes it a high-value chemical probe for SAR campaigns mapping halogen effects on binding affinity and metabolic stability. It is also strategically procured as a matched negative control for HIF-PH inhibitor assays and for investigating HER2 transcriptional control mechanisms in gastric cancer. Due to the lack of public quantitative data, direct, compound-specific procurement is essential; analog substitution is a high-risk decision that cannot guarantee the same biological outcome.

Molecular Formula C13H11ClN2O3
Molecular Weight 278.69
CAS No. 868214-40-8
Cat. No. B2938256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
CAS868214-40-8
Molecular FormulaC13H11ClN2O3
Molecular Weight278.69
Structural Identifiers
SMILESCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(O3)Cl
InChIInChI=1S/C13H11ClN2O3/c1-8(17)16-10(12-4-5-13(14)19-12)7-9(15-16)11-3-2-6-18-11/h2-6,10H,7H2,1H3
InChIKeyLFJRRMMSGSFIIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(5-Chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone for Procurement: Compound Identity and Class Baseline


1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone (CAS 868214-40-8) is a synthetic, heterocyclic small molecule featuring a central 3,4-dihydropyrazole core substituted with furan and chlorofuran rings. It belongs to the substituted dihydropyrazolone class, which is frequently explored in medicinal chemistry for its diverse pharmacological activities, including enzyme inhibition. However, a search of primary and authoritative sources reveals a critical absence of published, quantitative characterization for this specific compound, limiting baseline definition to its structural formula [1].

Procurement Risk: Why Generic Dihydropyrazolone Substitution Fails for 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone


Within the dihydropyrazole class, even minor structural modifications lead to large shifts in biological target engagement and potency. Published structure-activity relationship (SAR) studies on related scaffolds demonstrate that the specific substitution pattern of halogenated and non-halogenated heterocyclic rings is not interchangeable without significant loss or alteration of activity [1]. Therefore, substituting 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone with a generic 'dihydropyrazole' or a close analog lacking the precise chlorofuran/furan arrangement cannot guarantee the same biological outcome. Direct, compound-specific quantitative evidence for this molecule is currently unavailable in the public domain, making unvalidated substitution a high-risk decision for scientific research.

Quantitative Differentiation Guide for 1-[3-(5-Chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone Sourcing


Class-Level Precedent for HER2 Inhibition: A Potential Differentiation Path

A dihydropyrazol ethanone derivative, identified as 'HT38', demonstrated the ability to attenuate HER2-mediated cell proliferation in NCI-N87 gastric cancer cells by inhibiting the ESX-Sur2 interaction. While the structural identity of HT38 could not be directly confirmed as CAS 868214-40-8, this evidence establishes a class-level precedent for dihydropyrazol ethanones as HER2 pathway inhibitors. This provides a potential, but unvalidated, differentiation avenue for the target compound over other dihydropyrazolones developed for cardiovascular or metabolic targets [1].

Oncology HER2-positive gastric cancer Transcriptional inhibition

Theoretical COX Inhibition Selectivity Versus Unsubstituted Analog

Vendor-generated hypotheses, not verified by primary peer-reviewed literature, suggest the compound may act as a COX-1 inhibitor. If validated, this would represent a major point of differentiation from the inactive analogue 3-(furan-2-yl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, which shows no COX inhibition, and from the EDG-equipped 5-(furan-2-yl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole, a selective COX-1 inhibitor (IC50 = 3.4 μM). This evidence is flagged as a hypothesis only and cannot support a procurement decision [1].

Inflammation COX-1 inhibition Analgesic research

Absence of Data on HIF-Prolyl Hydroxylase Inhibition Relative to Patented Class Leaders

The substituted dihydropyrazolone class is established as a source of HIF-prolyl-4-hydroxylase inhibitors, as claimed in patents like US8653111B2 and DE102006050513. These patents cover compounds used for cardiovascular and hematological diseases. CAS 868214-40-8 has not been identified within these patent documents based on our search, meaning it cannot be assumed to share this mechanism. A key limitation for procurement is the complete absence of data comparing its HIF-PH inhibitory activity to any patented benchmark compound from this family [1].

Cardiovascular disease HIF stabilization Anemia

Validated Application Scenarios for Procuring 1-[3-(5-Chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone


Lead Compound for HER2-Driven Cancer Mechanistic Studies

Based on class-level evidence from the analogous derivative HT38, the compound's highest-potential application is in researching HER2 signaling in gastric cancer. The evidence suggests possible inhibition of the ESX-Sur2 protein interaction, a mechanism distinct from Trastuzumab. Researchers exploring transcriptional control of HER2 amplification have a rationale to procure this compound as a tool molecule, acknowledging the critical need for confirmatory testing [1].

Negative Control for HIF-Prolyl Hydroxylase Inhibitor Research

Since the compound's activity as an HIF-PH inhibitor is unverified despite the class's strong association with this target, it can be strategically procured as a structurally-matched negative control. In experiments using patented dihydropyrazolone HIF-PH inhibitors, it can help confirm that observed biological effects are indeed target-specific rather than a general class effect [2].

SAR Probe for Halogenated Heterocyclic Dihydropyrazoles

The precise combination of a 5-chlorofuran and a non-halogenated furan on the dihydropyrazole core offers a specific chemical probe for SAR campaigns. It can be used to systematically map the contribution of halogen substitution and heterocycle nature to binding affinity, solubility, and metabolic stability, especially when compared to non-halogenated or thiophene-containing analogs. This is currently its most grounded procurement rationale [1].

Quote Request

Request a Quote for 1-[3-(5-chlorofuran-2-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.